
Triiodoselanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triiodoselanium: is a chemical compound that contains selenium and three iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of triiodoselanium typically involves the reaction of selenium compounds with iodine under controlled conditions. One common method is the direct iodination of selenium in the presence of an oxidizing agent. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: A suitable solvent like acetic acid or chloroform to dissolve the reactants.
Oxidizing Agent: Agents like hydrogen peroxide or sodium hypochlorite to promote the iodination process.
Industrial Production Methods: Industrial production of this compound is not widely established due to its specialized nature. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction vessels, temperature control, and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Triiodoselanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state selenium compounds.
Substitution: Iodine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products:
Oxidation Products: Higher oxidation state selenium compounds.
Reduction Products: Lower oxidation state selenium compounds.
Substitution Products: Compounds with different halogens or functional groups replacing iodine.
Wissenschaftliche Forschungsanwendungen
Triiodoselanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial effects.
Industry: Utilized in the development of specialized materials and chemical processes.
Wirkmechanismus
The mechanism by which triiodoselanium exerts its effects involves its interaction with molecular targets and pathways. It can interact with enzymes and proteins, affecting their function and activity. The presence of selenium and iodine atoms allows it to participate in redox reactions and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Triiodomethane (Iodoform): Contains three iodine atoms but lacks selenium.
Selenomethionine: Contains selenium but lacks iodine.
Selenocysteine: Another selenium-containing compound with different properties.
Uniqueness: Triiodoselanium is unique due to the combination of selenium and iodine atoms, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
59544-88-6 |
|---|---|
Molekularformel |
I3Se+ |
Molekulargewicht |
459.68 g/mol |
IUPAC-Name |
triiodoselanium |
InChI |
InChI=1S/I3Se/c1-4(2)3/q+1 |
InChI-Schlüssel |
YGNDJALANLYDGW-UHFFFAOYSA-N |
Kanonische SMILES |
[Se+](I)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)
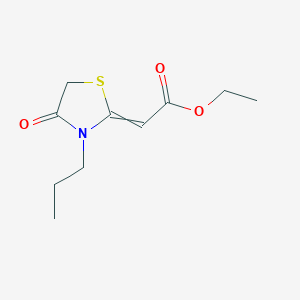
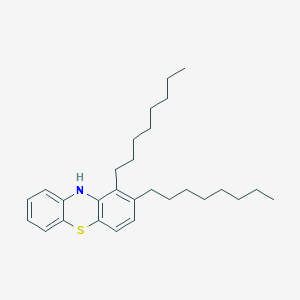
![Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14597628.png)
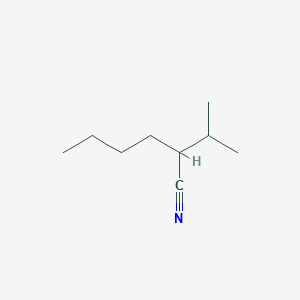
![3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid](/img/structure/B14597636.png)
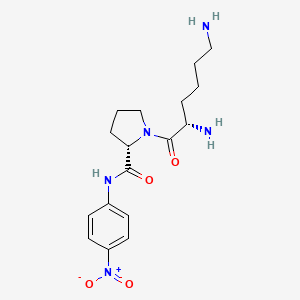
![Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane](/img/structure/B14597644.png)
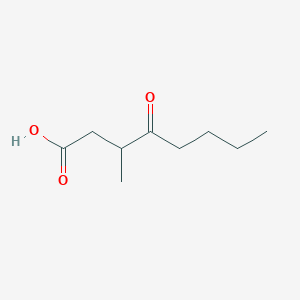
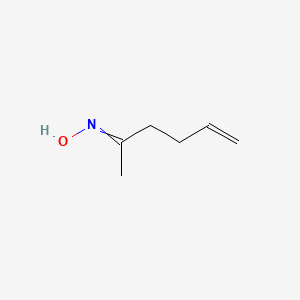
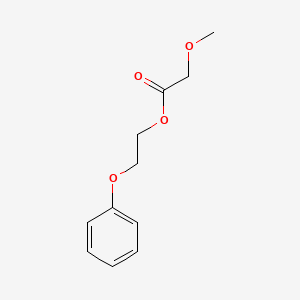
![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)


